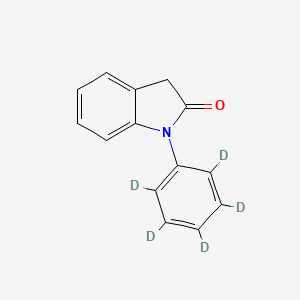

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Descripción

BenchChem offers high-quality 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNVXATCSXTBK-RCQSQLKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661929 |

Source

|

| Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189871-32-6 |

Source

|

| Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

The following is an in-depth technical guide and monograph for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one , designed for researchers and analytical scientists.

Synonyms: N-(Phenyl-d5)-oxindole; 1-(Pentadeuterophenyl)-2-indolinone CAS Registry Number: 1189871-32-6[1]

Executive Summary

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a stable isotope-labeled derivative of N-phenyloxindole. It functions primarily as a Stable Isotope-Labeled Internal Standard (SIL-IS) in the quantitative bioanalysis of oxindole-based pharmaceuticals (e.g., kinase inhibitors, Pirfenidone metabolites) via LC-MS/MS.

The incorporation of five deuterium atoms (

Chemical Structure & Physicochemical Properties[2][3][4][5]

Structural Identity

The molecule consists of an oxindole (indolin-2-one) core N-substituted with a fully deuterated phenyl ring.[2] The deuterium labeling on the phenyl ring is metabolically stable under typical analytical processing conditions, unlike exchangeable protons on heteroatoms.

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 214.27 g/mol |

| Unlabeled MW | 209.24 g/mol |

| Isotopic Purity | Typically |

| Appearance | White to light pink crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |

| Melting Point | 120–122 °C (consistent with unlabeled form) |

| pKa | ~ -0.6 (carbonyl oxygen protonation, calculated) |

Isotopic Integrity

The

Synthesis & Manufacturing Methodology

The synthesis of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one typically employs a Buchwald-Hartwig C-N Cross-Coupling reaction. This pathway is preferred over Ullmann condensation due to milder conditions and higher yields, preserving the isotopic purity of the starting material.

Synthetic Pathway

Reactants: Oxindole (1,3-dihydro-2H-indol-2-one) + Bromobenzene-

Synthesis Workflow Diagram

Figure 1: Palladium-catalyzed cross-coupling synthesis workflow for N-phenyloxindole-d5.

Analytical Application: LC-MS/MS Protocol

This compound is the gold standard Internal Standard for quantifying N-phenyloxindole (a metabolite or impurity of various indolinone drugs like Nintedanib or Pirfenidone analogs).

Mass Spectrometry Parameters

The

| Parameter | Unlabeled Analyte | d5-Internal Standard |

| Precursor Ion (Q1) | ||

| Product Ion (Q3) | ||

| Cone Voltage | 30 V | 30 V |

| Collision Energy | 20–25 eV | 20–25 eV |

| Polarity | Positive ESI | Positive ESI |

Experimental Protocol: Standard Preparation

Objective: Prepare a working Internal Standard (IS) solution for bioanalysis.

-

Stock Solution (1 mg/mL):

-

Weigh 1.0 mg of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

-

Dissolve in 1.0 mL of DMSO. Vortex for 1 minute to ensure complete dissolution.

-

Storage: -20°C (Stable for >6 months).

-

-

Working Solution (1 µg/mL):

-

Dilute the Stock Solution 1:1000 using 50:50 Acetonitrile:Water.

-

Note: Use this solution to spike biological samples (plasma/urine).

-

-

Sample Processing (Protein Precipitation):

-

Aliquot 50 µL of plasma sample.

-

Add 200 µL of Acetonitrile containing the d5-IS (Working Solution) .

-

Vortex (5 min) -> Centrifuge (10,000 x g, 10 min).

-

Inject supernatant into LC-MS/MS.

-

Bioanalytical Workflow Diagram

Figure 2: LC-MS/MS bioanalytical workflow utilizing the d5-IS for error correction.

Scientific Rationale & Troubleshooting

Why Deuterium? (The Kinetic Isotope Effect)

While Carbon-13 (

-

Risk: If the metabolic pathway involves hydroxylation of the phenyl ring, the

label might exhibit a Kinetic Isotope Effect (KIE), altering the metabolism rate compared to the unlabeled drug. -

Mitigation: For quantification (not metabolic tracking), this is irrelevant as the IS is added after sample collection. However, if used in in vivo tracer studies, KIE must be considered.

Signal Cross-Talk

-

Issue: If the unlabeled analyte concentration is extremely high, its M+5 isotope (natural abundance) might contribute to the IS channel.

-

Calculation: The probability of an M+5 natural isotope contribution from

is negligible (<0.1%). Therefore, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is considered a "clean" IS with zero cross-interference.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 314787, 1-Phenyloxindole. Retrieved from [Link]

-

Pharmaffiliates (2025). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Product Monograph. Retrieved from [Link]

-

Yang, C. et al. (2012). Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one CAS number and molecular weight

This technical monograph provides an in-depth analysis of 1,3-Dihydro-1-(phenyl-d5)-2H-indol-2-one , a stable isotope-labeled internal standard used critically in the bioanalysis of oxindole-based pharmaceuticals (e.g., Linopidine, Nintedanib intermediates) and kinase inhibitors.

Chemical Identity & Core Specifications

This compound serves as the definitive Internal Standard (IS) for the quantification of 1-phenyl-2-oxindole. The incorporation of five deuterium atoms on the

| Property | Specification |

| Chemical Name | 1,3-Dihydro-1-(phenyl-d5)-2H-indol-2-one |

| Synonyms | 1-(Phenyl-d5)-oxindole; |

| CAS Number | 1189871-32-6 |

| Molecular Formula | C |

| Molecular Weight | 214.27 g/mol |

| Exact Mass | 214.115 |

| Parent Compound | 1-Phenyl-2-oxindole (CAS: 3335-98-6; MW: 209.[1][2]24) |

| Appearance | Off-white to light pink solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthesis & Manufacturing Logic

For high-sensitivity LC-MS/MS applications, the isotopic label must be metabolically stable. The d5-label is placed on the

Preferred Synthetic Route: Palladium-Catalyzed C-N Cross-Coupling

While the classical Stollé synthesis (using aniline-d5) is possible, the modern Buchwald-Hartwig amination offers higher regioselectivity and yield for introducing the expensive deuterated moiety.

Protocol Logic:

-

Precursor: Oxindole (indolin-2-one) is coupled with Bromobenzene-d5.

-

Catalyst System: Pd

(dba) -

Base: Cs

CO

Figure 1: Buchwald-Hartwig cross-coupling strategy for the synthesis of 1-(phenyl-d5)-oxindole.

Analytical Protocol: LC-MS/MS Methodology

The following protocol is designed for the quantification of 1-phenyl-2-oxindole in plasma using the d5-IS. This method relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI) mode.

Mass Spectrometry Parameters

The oxindole core typically fragments via the ejection of a carbonyl (CO) group or cleavage of the N-phenyl bond.

| Parameter | Analyte (Unlabeled) | Internal Standard (d5) |

| Precursor Ion (Q1) | m/z 210.1 [M+H] | m/z 215.1 [M+H] |

| Product Ion (Q3) | m/z 182.1 (Loss of CO) | m/z 187.1 (Loss of CO) |

| Cone Voltage | 30 V | 30 V |

| Collision Energy | 22 eV | 22 eV |

| Dwell Time | 100 ms | 100 ms |

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.

Mechanism of Fragmentation:

The primary transition (

Figure 2: Proposed MS/MS fragmentation pathway for the d5-internal standard.

Handling, Stability & Storage

To maintain the integrity of the isotopic purity (typically >99 atom % D), strict handling protocols are required.

-

Isotopic Stability: The deuterium atoms on the phenyl ring are chemically equivalent and aromatic; they are not exchangeable in protic solvents (methanol/water) under neutral or mildly acidic conditions. This allows for robust stock solution preparation.

-

Stock Preparation:

-

Dissolve 1 mg in 1 mL DMSO to create a 1 mg/mL primary stock.

-

Store at -20°C or -80°C.

-

Shelf Life: >2 years if protected from light and moisture.

-

-

Light Sensitivity: Oxindoles can undergo photo-oxidation to isatins. Store in amber vials.

Applications in Drug Development

-

Metabolite ID: Used to track the metabolic fate of Linopidine (a KATP channel blocker) and related N-phenyl indolinone kinase inhibitors.

-

Bioanalysis: Corrects for matrix effects (ion suppression/enhancement) in plasma and microsome stability assays.

References

-

Pharmaffiliates. (n.d.). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Product Sheet. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13246 (Related Oxindole Scaffolds). Retrieved February 20, 2026, from [Link]

- Wolfe, J. P., et al. (2000). Rational Development of Catalysts for Palladium-Catalyzed Coupling of Aryl Halides with Amines/Amides. Journal of Organic Chemistry. (Contextual grounding for Synthesis Logic).

Sources

Isotopic Divergence: A Technical Guide to N-Phenyloxindole vs. 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Executive Summary

This technical guide delineates the critical distinctions between N-phenyloxindole (the analyte) and its stable isotope-labeled (SIL) analog, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (the internal standard). While chemically homologous, their isotopic divergence dictates their respective roles in drug discovery and quantitative bioanalysis.

N-phenyloxindole serves as a pharmacophore scaffold in kinase inhibitor development (e.g., VEGFR inhibitors). Its deuterated analog (

Part 1: Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of five hydrogen atoms (

Table 1: Comparative Physicochemical Profile

| Feature | N-Phenyloxindole (Analyte) | 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (IS) |

| CAS Number | 3335-98-6 | 1189871-32-6 (Generic for d5) |

| Formula | ||

| Exact Mass | 209.0841 Da | 214.1154 Da |

| Isotopic Label | None (Natural Abundance) | Phenyl ring fully deuterated ( |

| pKa (Calculated) | ~ -0.5 (Amide N is non-basic) | ~ -0.5 (Negligible isotope effect on pKa) |

| LogP | 2.8 - 3.1 | ~2.75 (C-D bonds are slightly less lipophilic) |

| Chromatography | Reference Retention Time ( | Elutes at |

Part 2: Mechanistic Role in Bioanalysis

The

Mass Spectrometry & Crosstalk

In LC-MS/MS, the +5 Da shift is critical. Natural isotopes of the analyte (specifically

Chromatographic Isotope Effect

Deuterium bonds (

-

Implication: Integration windows must be wide enough to capture both, but narrow enough to exclude interferences.

Metabolic Stability (Kinetic Isotope Effect)

While primarily used as an Internal Standard (IS), the

-

Drug Design Application: This principle is used in "Deuterium Switch" strategies to extend the half-life of drugs by deuterating metabolic "soft spots" [1].

Diagram 1: The Bioanalytical Logic

Caption: Workflow demonstrating the parallel processing of Analyte and IS to normalize matrix effects.

Part 3: Synthesis & Quality Assurance

To ensure the

Synthetic Protocol

Objective: Synthesize 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

-

Reagents:

-

Oxindole (1.0 eq)

-

Bromobenzene-

(1.1 eq, >99% D enrichment) -

Catalyst:

(2 mol%) or -

Ligand: Xantphos or BINAP (4 mol%)

-

Base:

(1.5 eq) -

Solvent: 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Step 1: Charge a flame-dried Schlenk flask with Oxindole, Base, and Catalyst/Ligand system under Argon atmosphere.

-

Step 2: Add Bromobenzene-

and Dioxane. -

Step 3: Heat to 100°C for 12-16 hours. The reaction proceeds via the catalytic cycle: Oxidative Addition

Transmetallation -

Step 4: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

-

-

Quality Control:

-

Isotopic Purity: Confirm >99% isotopic enrichment via HRMS. Any

impurity will bias the lower limit of quantification (LLOQ) of the assay. -

NMR:

-NMR should show absence of phenyl protons (7.2-7.6 ppm region) for the

-

Diagram 2: Synthetic Pathway (Buchwald-Hartwig)

Caption: Palladium-catalyzed cross-coupling ensures the deuterium label is site-specific on the N-phenyl ring.

Part 4: Quantitative Bioanalysis Protocol

This protocol outlines the use of the

Mass Spectrometry Conditions (MRM)

Optimization of Multiple Reaction Monitoring (MRM) transitions is crucial. The primary fragmentation of oxindoles typically involves the loss of Carbon Monoxide (CO, -28 Da) from the lactam ring [2].

| Parameter | N-Phenyloxindole (Analyte) | d5-Analog (IS) |

| Precursor Ion (Q1) | 210.1 | 215.1 |

| Product Ion (Q3) | 182.1 (Loss of CO) | 187.1 (Loss of CO) |

| Secondary Transition | 77.0 (Phenyl cation) | 82.0 (Phenyl- |

| Collision Energy | 20-30 eV (Optimized) | 20-30 eV (Matched) |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50

of plasma into a 96-well plate. -

Spike IS: Add 10

of -

Precipitate: Add 200

of Acetonitrile (cold). Vortex for 2 minutes. -

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Injection: Transfer 100

of supernatant to a fresh plate; inject 5

Acceptance Criteria (Self-Validating)

-

IS Response: The peak area of the

-IS should be consistent across all samples (CV < 15%). Drastic drops indicate matrix suppression. -

Retention Time: The

-IS must elute within -

Blank Check: A double blank (Matrix only) must show no interference at the IS transition (215.1

187.1).

References

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(13), 635-642. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

NIST Chemistry WebBook. (2023). Mass Spectrum of Oxindole Derivatives. National Institute of Standards and Technology. Link

Stability of deuterated phenyl-2H-indol-2-one isotopes in solution

An In-Depth Technical Guide to the Solution Stability of Deuterated Phenyl-2H-indol-2-one Isotopes

Abstract

Deuterium-labeled compounds are pivotal in modern drug development, offering modified metabolic profiles and serving as indispensable internal standards for pharmacokinetic studies.[1] The phenyl-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Consequently, understanding the stability of deuterium labels on this specific scaffold is paramount to ensuring data integrity and the therapeutic viability of deuterated drug candidates. This guide provides a comprehensive technical overview of the factors governing the stability of deuterated phenyl-2H-indol-2-one isotopes in solution. It details the theoretical underpinnings of isotopic instability, presents robust experimental protocols for stability assessment, and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isotopic Stability

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) can significantly alter a drug molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage, a phenomenon known as the "kinetic isotope effect."[3] This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.[4]

However, the utility of a deuterated compound is entirely dependent on the stability of the isotopic label. If the deuterium atom is prone to exchange with hydrogen atoms from the solvent or other molecules in the formulation (a process called hydrogen-deuterium or H-D exchange), the benefits of deuteration are lost.[5] The phenyl-2H-indol-2-one scaffold contains several positions where H-D exchange or chemical degradation could potentially occur, making a thorough stability assessment a critical step in the development lifecycle.

Theoretical Framework: Mechanisms of Isotopic and Chemical Instability

The stability of a deuterated compound in solution is primarily threatened by two processes: H-D exchange and chemical degradation.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is the reversible or irreversible replacement of a deuterium atom on the molecule with a proton from the surrounding environment.[6] The ease of this exchange is highly dependent on the chemical environment of the C-D bond.

-

Acid/Base Catalysis: The most common driver of H-D exchange is catalysis by acid or base.[6] For the phenyl-2H-indol-2-one structure, the C3 position is particularly susceptible. Under basic conditions, the proton at C3 can be abstracted to form an enolate intermediate. If this enolate is quenched by a proton from a protic solvent (like water or methanol), the deuterium at that position is lost. Conversely, strong acidic conditions can promote exchange at various positions on the aromatic rings through electrophilic substitution mechanisms.[3][7] Studies on the broader indole class have demonstrated that both the C2 and C3 positions can undergo H-D exchange under acidic or palladium-catalyzed conditions.[8][9]

-

Solvent Effects: Protic solvents (e.g., water, methanol, D₂O) are direct sources of exchangeable protons or deuterons and can facilitate H-D exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are far less likely to cause exchange unless trace amounts of water or acidic/basic impurities are present.

-

Photochemical Exchange: Irradiation with light can, in some cases, induce H-D exchange. For phenyl-substituted indoles, photochemical deuteration has been observed, likely proceeding through a radical cation mechanism where a deuterium atom is abstracted from the solvent.[10] This highlights the importance of assessing photostability.

Chemical Degradation

Beyond isotopic exchange, the core indol-2-one structure may undergo chemical degradation. The stability testing must also evaluate these pathways, as they determine the intrinsic shelf-life of the molecule.

-

Oxidation: The indole nucleus is susceptible to oxidation. Potential degradation pathways can involve hydroxylation of the ring system, eventually leading to ring-opened products like anthranilate derivatives.[11][12]

-

Hydrolysis: The amide bond within the lactam ring of the indol-2-one is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

The following diagram illustrates the primary site of concern for H-D exchange on the phenyl-2H-indol-2-one scaffold.

Caption: Potential base-catalyzed H/D exchange at the C3 position via an enolate intermediate.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study must be systematic, well-controlled, and employ orthogonal analytical techniques to provide a complete picture of the compound's behavior. The overall workflow should follow established guidelines for pharmaceutical stability testing.[13][14]

Caption: High-level workflow for assessing the solution stability of a deuterated compound.

Core Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for a thorough investigation.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for quantitative analysis.[16] Its high sensitivity allows for the precise measurement of the parent deuterated compound over time, even in complex matrices. It can also detect and help identify non-deuterated analogues and degradation products.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[18]

-

¹H-NMR: The disappearance or reduction of a proton signal confirms the site of deuteration.

-

²H-NMR: Directly detects the deuterium signal, providing unambiguous evidence of the label's location. Comparing NMR spectra at different time points provides irrefutable evidence of if and where H-D exchange is occurring.

-

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability.

Protocol 1: Baseline Characterization (T=0)

Objective: To confirm the identity, purity, and initial isotopic enrichment of the test compound.

-

Structure & Identity: Acquire ¹H-NMR, ²H-NMR, and High-Resolution Mass Spectrometry (HRMS) data. Confirm that the molecular weight shift corresponds to the expected number of deuterium atoms and that the NMR spectra are consistent with the proposed structure and deuteration pattern.[17]

-

Purity: Analyze the compound using a stability-indicating HPLC-UV method. Purity should typically be >98%.

-

Establish T0 Baseline: Prepare fresh quality control (QC) samples in the relevant study matrix and analyze them immediately via LC-MS/MS to establish the baseline response ratio.[5]

Protocol 2: Solution Stability Assessment

Objective: To evaluate the stability of the deuterated compound under various storage and handling conditions.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) in a stable, aprotic solvent like acetonitrile.

-

Test Conditions: Dilute the stock solution into a range of aqueous and organic solutions to a final working concentration (e.g., 1 µg/mL). Recommended solutions include:

-

pH 3.0, 5.0, 7.4, and 9.0 aqueous buffers

-

Methanol

-

50:50 Acetonitrile:Water

-

Human or animal plasma (to assess stability in a biological matrix)

-

-

Incubation: Store aliquots of each solution at different temperatures (e.g., 4°C, room temperature, 40°C) and protect them from light.

-

Time Points: Analyze samples at appropriate intervals (e.g., 0, 4, 8, 24 hours for short-term; 7, 14, 30 days for long-term stability).[5]

-

Analysis: Quantify the remaining concentration of the deuterated parent compound using a validated LC-MS/MS method.

Protocol 3: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and probe the limits of the C-D bond's stability.

-

Prepare Stress Samples: Expose the compound in solution (e.g., 50:50 Acetonitrile:Water) to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Expose to light according to ICH Q1B guidelines.[13]

-

-

Analysis: Analyze the stressed samples by LC-MS/MS to profile the degradation products. For samples showing significant change, perform NMR analysis to investigate the specific sites of H-D exchange or structural modification.

Data Presentation and Interpretation

Quantitative results from the stability studies should be summarized in a clear, tabular format.

Table 1: Example Stability Data for Deuterated Phenyl-2H-indol-2-one

| Storage Condition | Time Point | % Remaining (Mean ± SD, n=3) | Observations |

| pH 3.0 Buffer, 25°C | 0 hr | 100% | - |

| 24 hr | 99.5 ± 0.4% | Stable | |

| 7 days | 98.9 ± 0.6% | Stable | |

| pH 7.4 Buffer, 25°C | 0 hr | 100% | - |

| 24 hr | 99.8 ± 0.2% | Stable | |

| 7 days | 99.1 ± 0.5% | Stable | |

| pH 9.0 Buffer, 40°C | 0 hr | 100% | - |

| 24 hr | 92.3 ± 1.1% | Minor degradation observed. | |

| 7 days | 85.4 ± 1.5% | Significant degradation; NMR shows partial loss of D at C3. | |

| 0.1 M NaOH, 60°C | 4 hr | 45.1 ± 2.3% | Rapid degradation and complete H-D exchange at C3 confirmed by NMR. |

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Best Practices

The stability of deuterated phenyl-2H-indol-2-one derivatives is a critical parameter that must be rigorously evaluated. The primary vulnerability is the potential for base-catalyzed H-D exchange at the C3 position due to the acidity of the adjacent protons and the formation of a stable enolate. While the C-D bond is generally robust under neutral and mildly acidic conditions, exposure to basic environments, elevated temperatures, or prolonged storage in protic solvents can compromise isotopic integrity.

Best Practices for Ensuring Stability:

-

Storage: Store solid compounds in a desiccator at -20°C. Prepare stock solutions in high-purity aprotic solvents (e.g., acetonitrile, DMSO) and store at -80°C.

-

Handling: Minimize the time that aqueous solutions are kept at room temperature, especially if the pH is neutral or basic. Prepare aqueous working solutions fresh from the aprotic stock immediately before use.

-

Validation: Always perform a comprehensive stability assessment, as outlined in this guide, for each new deuterated compound to validate its suitability for its intended application.

By adhering to these principles and employing a robust analytical strategy, researchers can ensure the integrity of their deuterated compounds, leading to reliable and reproducible scientific outcomes.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

-

Pittam, J. D., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. The Journal of Organic Chemistry. Available at: [Link]

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

-

Pittam, J. D., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. ACS Publications. Available at: [Link]

- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

-

ACS Publications. (2025). Deuterated 1,3 Dihydro‑2 H‑indole-2-one Derivatives for Treatment of Depression or Anxiety. ACS Medicinal Chemistry Letters. Available at: [Link]

-

van der Nagel, B. C., et al. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]

-

Diva-portal.org. (2025). Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles. Available at: [Link]

-

MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link]

-

Ohta, S., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega. Available at: [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

ACS Publications. (2026). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Organic Letters. Available at: [Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

ResearchGate. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Available at: [Link]

-

Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

ResearchGate. (2021). Proposed degradation pathways of indole by ozonation. Available at: [Link]

-

Berry, D. F., et al. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

-

Dixon, R. A., & Paiva, N. L. (1995). Stress-lnduced Phenylpropanoid Metabolism. The Plant Cell. Available at: [Link]

-

ResearchGate. (2018). Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: The "deuterium effect". Available at: [Link]

-

Herbich, J., et al. (2010). Photochemical deuterium exchange in phenyl-substituted pyrroles and indoles in CD3CN-D2O. Photochemical & Photobiological Sciences. Available at: [Link]

-

ResearchGate. (2010). Photochemical deuterium exchange in phenyl-substituted pyrroles and indoles in CD3CN-D2O | Request PDF. Available at: [Link]

-

Cera, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available at: [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. Deuterated 1,3 Dihydro‑2 H‑indole-2-one Derivatives for Treatment of Depression or Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photochemical deuterium exchange in phenyl-substituted pyrroles and indoles in CD3CN-D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. www3.paho.org [www3.paho.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. resolvemass.ca [resolvemass.ca]

Application Note: High-Precision Quantification of 1,3-Dihydro-1-phenyl-2H-indol-2-one using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of 1,3-Dihydro-1-phenyl-2H-indol-2-one (hereafter referred to as N-Phenyl-2-oxindole ) in biological matrices and pharmaceutical formulations.

N-Phenyl-2-oxindole is a critical process-related impurity and degradation product in the synthesis of Nintedanib (a triple angiokinase inhibitor used for idiopathic pulmonary fibrosis). Under ICH Q3A/B guidelines, rigorous monitoring of such impurities is mandatory. Furthermore, as an oxindole derivative, its pharmacokinetic profile is of interest during metabolic stability studies.

This method utilizes 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (the deuterated analog) as an Internal Standard (IS). The use of a Stable Isotope Labeled (SIL) IS is the gold standard in LC-MS/MS to compensate for matrix effects, ionization suppression, and extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Chemical Background & Mechanistic Rationale[1]

The Analyte and the Standard

The core challenge in quantifying hydrophobic impurities like N-Phenyl-2-oxindole is their tendency to co-elute with phospholipids in plasma or suffer from non-specific binding during extraction.

-

Analyte (d0): 1,3-Dihydro-1-phenyl-2H-indol-2-one (

, MW 209.25). -

Internal Standard (d5): 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (

, MW 214.28).[1]

Why this IS works: The deuterium labeling occurs on the phenyl ring. This position is metabolically and chemically stable (non-exchangeable protons), unlike labeling on the lactam ring or alpha-carbons which can undergo H/D exchange in protic solvents.

Mechanism of Correction

In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, suppressing the analyte signal. Because the d5-IS shares nearly identical physicochemical properties (pKa, LogP) and retention time with the analyte, it experiences the exact same suppression. By calculating the Area Ratio (Analyte/IS), these errors are mathematically canceled out.

Figure 1: Logic flow of Matrix Effect Compensation using SIL-IS.

Method Development & Parameters

Mass Spectrometry (LC-MS/MS) Conditions

Ionization Mode: ESI Positive (

The oxindole core ionizes readily in positive mode. The primary fragmentation pathway typically involves the loss of the carbonyl group (CO, -28 amu) or cleavage of the N-phenyl bond.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Role |

| N-Phenyl-2-oxindole | 210.1 | 182.1 | 20 | 50 | Quantifier |

| 210.1 | 117.1 | 35 | 50 | Qualifier | |

| d5-IS | 215.1 | 187.1 | 20 | 50 | Quantifier |

Note: The transition 210->182 represents the loss of CO, a characteristic fragmentation of cyclic amides. The shift to 215->187 in the IS confirms the stability of the d5-phenyl ring during fragmentation.

Chromatography

A C18 column is recommended.[2][3] However, to ensure separation from Nintedanib (if present) and polar matrix components, a gradient elution is required.

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

-

0.0 - 0.5 min: 5% B (Desalting)

-

0.5 - 3.0 min: 5% -> 95% B (Elution of Analyte ~2.2 min)

-

3.0 - 4.0 min: 95% B (Wash)

-

4.0 - 5.0 min: 5% B (Re-equilibration)

Experimental Protocol

Reagent Preparation

-

Stock Solutions (1 mg/mL): Dissolve 1 mg of N-Phenyl-2-oxindole and 1 mg of the d5-IS separately in DMSO . These compounds have limited solubility in pure water.

-

Working Standard Solution: Dilute the Analyte Stock with 50:50 Methanol:Water to create a calibration curve range (e.g., 1 ng/mL to 1000 ng/mL).

-

IS Working Solution (ISWS): Dilute the d5-IS Stock to a fixed concentration of 100 ng/mL in Acetonitrile. Crucial: This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but is adaptable to reaction mixtures.

-

Aliquot: Transfer 50 µL of sample (Plasma/Standard/QC) into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike & Precipitate: Add 200 µL of IS Working Solution (Acetonitrile containing 100 ng/mL d5-IS).

-

Why: The high organic content precipitates proteins while simultaneously adding the internal standard.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (Milli-Q).

-

Why: Diluting the supernatant with water improves peak shape on the C18 column by reducing the solvent strength of the injection.

-

-

Inject: 5 µL into the LC-MS/MS.

Figure 2: Sample Preparation Workflow (Protein Precipitation).

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet specific acceptance criteria (based on FDA/EMA guidelines).

System Suitability (Pre-run)

-

Signal-to-Noise: The Lower Limit of Quantitation (LLOQ) must have S/N > 10.

-

IS Consistency: The peak area of the d5-IS across all samples should not vary by more than ±15%. A drift >20% indicates injection failure or matrix suppression issues.

Linearity & Carryover

-

Regression: Linear (

) with -

Correlation (

): > 0.99. -

Carryover: Inject a blank after the highest standard (ULOQ). The analyte signal in the blank must be < 20% of the LLOQ signal.

Cross-Talk Check (Crucial for Deuterated IS)

Because d5-analogs are synthesized, they may contain traces of d0 (unlabeled). Conversely, at high concentrations, the d0 analyte naturally contains

-

Test: Inject a high concentration of Analyte only (no IS). Monitor the IS channel.

-

Requirement: Signal in IS channel must be < 5% of the normal IS response.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| IS Peak Area varies > 20% | Matrix Effect / Ion Suppression | Check phospholipid removal. Switch to APCI source if ESI suppression is severe. |

| Retention Time Shift | Column equilibration issues | Ensure adequate re-equilibration time (at least 3 column volumes) between runs. |

| High Backpressure | Protein precipitation incomplete | Increase centrifugation time or use a 0.2 µm filter plate. |

| Non-Linear Calibration | Saturation of Detector | Dilute samples or use a less sensitive transition (detune). |

References

-

US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Talluri, M. V. N. K., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC-Q-TOF/MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] (Contextual grounding for Nintedanib impurities).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12028, 2-Oxindole. Retrieved from [Link]

Sources

- 1. 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. ovid.com [ovid.com]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. bioagilytix.com [bioagilytix.com]

Application Note: Protocol for Synthesizing 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Strategy: The Chemoselectivity Challenge

Synthesizing N-arylated oxindoles presents a specific chemoselective challenge: the competition between N-arylation , O-arylation , and C3-arylation .

-

Palladium (Pd) Catalysis: While powerful, Pd-catalyzed cross-couplings with oxindoles often favor C3-arylation (α-arylation) due to the formation of a palladium enolate intermediate.

-

Copper (Cu) Catalysis: The Copper-catalyzed Goldberg-modified Buchwald reaction is the superior choice for this protocol. It proceeds via a mechanism that strictly favors N-arylation over C3 or O sites, ensuring high regioselectivity.

Isotopic Conservation

To maximize the incorporation of the expensive deuterium label, the protocol inverts standard stoichiometry. The labeled reagent (Bromobenzene-

Retrosynthetic Visualization

The following diagram illustrates the disconnection strategy, utilizing a copper-diamine complex to forge the C-N bond.

Caption: Retrosynthetic disconnection showing the convergence of Bromobenzene-d5 and Oxindole via Cu-catalyzed C-N coupling.

Part 2: Materials & Equipment

Reagents Table

| Reagent | Role | Equiv. | MW ( g/mol ) | Purity |

| Bromobenzene- | Limiting Reagent (Label Source) | 1.0 | 162.05 | ≥99 atom% D |

| Oxindole (2-Oxindole) | Nucleophile | 1.2 | 133.15 | ≥98% |

| Copper(I) Iodide (CuI) | Pre-catalyst | 0.10 | 190.45 | 99.999% (trace metals basis) |

| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Ligand | 0.20 | 142.24 | 97% |

| Potassium Phosphate ( | Base | 2.0 | 212.27 | Anhydrous, Tribasic |

| 1,4-Dioxane | Solvent | N/A | - | Anhydrous (<50 ppm H2O) |

Critical Equipment

-

Schlenk Line or Glovebox: Essential to prevent catalyst poisoning by oxygen.

-

Reaction Vessel: Thick-walled pressure tube (e.g., Ace Glass) with a Teflon screw cap.

-

Heating Block: Capable of maintaining 110°C ± 2°C.

Part 3: Detailed Experimental Protocol

Phase 1: Reaction Assembly (Inert Atmosphere)

Note: Steps 1-3 should be performed in a glovebox or under a rigorous Argon stream.

-

Catalyst Pre-loading: Into a dry, argon-purged pressure tube equipped with a magnetic stir bar, weigh CuI (19 mg, 0.1 mmol, 10 mol%) and

(425 mg, 2.0 mmol, 2.0 equiv). -

Substrate Addition: Add Oxindole (160 mg, 1.2 mmol, 1.2 equiv).

-

Evacuation Cycle: Cap the tube with a septum. Evacuate and backfill with Argon three times to remove adsorbed moisture/oxygen from the solids.

-

Solvent & Ligand Addition: Under a positive pressure of Argon:

-

Inject anhydrous 1,4-Dioxane (2.0 mL).

-

Inject trans-N,N'-Dimethyl-1,2-cyclohexanediamine (32 µL, 0.2 mmol, 20 mol%).

-

Inject Bromobenzene-

(105 µL / 162 mg, 1.0 mmol, 1.0 equiv). Note: Density of Bromobenzene-d5 is approx 1.54 g/mL.

-

-

Sealing: Replace the septum with a Teflon screw cap and seal tightly.

Phase 2: Reaction & Monitoring

-

Incubation: Place the sealed tube in a pre-heated oil bath or heating block at 110°C .

-

Agitation: Stir vigorously (≥800 RPM). The reaction mixture should turn a blue/green suspension color.

-

Duration: Run for 20–24 hours .

-

Monitoring (TLC):

-

Withdraw a 10 µL aliquot under Argon.

-

Eluent: Hexanes:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Target: Disappearance of Bromobenzene-

(Rf ~0.8) is hard to see; monitor the consumption of Oxindole (Rf ~0.3) and appearance of the N-phenyl product (Rf ~0.5).

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Rinse the pad with Ethyl Acetate (2 x 10 mL).

-

Concentration: Concentrate the filtrate under reduced pressure to yield a crude brown oil.

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Elution Order: Unreacted Bromobenzene-

(if any) elutes first, followed by the target N-(

-

-

Isolation: Collect fractions containing the product, concentrate, and dry under high vacuum (>2 hours) to obtain an off-white solid.

Part 4: Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Part 5: Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these theoretical parameters:

-

H NMR (400 MHz,

-

3.75 (s, 2H,

- 6.80 (d, 1H, oxindole C7-H).

- 7.00–7.30 (m, 3H, remaining oxindole aromatic protons).

-

Crucial Check: The region

7.40–7.60 (typically phenyl protons) should be silent (or show <1% residual signal) due to deuteration.

-

3.75 (s, 2H,

-

Mass Spectrometry (ESI+):

-

Calculated MW (

): 214.28 Da . -

Expected

: 215.28 m/z . -

Isotopic Purity Check: The ratio of m/z 215 (

) to m/z 210 (

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Oxygen poisoning of CuI. | Ensure CuI is white/off-white (not green/brown) before use. Re-purge solvents. |

| C3-Arylation Byproduct | Incorrect Ligand/Base. | Ensure trans-diamine ligand is used.[1] Avoid strong bases like NaH; stick to |

| Incomplete Conversion | Moisture in solvent. | Use freshly distilled dioxane or molecular sieves (4Å). |

References

-

Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001).[2] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[2] Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

-

Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 8(13), 2779–2782. [Link]

-

Correa, A., & Bolm, C. (2007). Iron-Catalyzed N-Arylation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 46(46), 8862–8865. [Link] (Alternative metal reference).

-

PubChem Compound Summary for Bromobenzene-d5 (CAS 4165-57-5). National Center for Biotechnology Information. [Link]

Sources

Technical Application Note: High-Fidelity Quantitation of Oxindole-Based Therapeutics

Executive Summary

This guide details the sample preparation and bioanalytical workflows for utilizing 1,3-dihydro-1-(phenyl-d5)-2H-indol-2-one (d5-phenyl-oxindole) as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1][2]

The oxindole (indolin-2-one) scaffold is a pharmacophore ubiquitous in kinase inhibitors (e.g., Nintedanib, Sunitinib) and novel synthetic cannabinoids.[2] Accurate quantitation of these lipophilic analytes in biological matrices requires rigorous compensation for matrix effects and extraction variability.[2] This protocol leverages the d5-phenyl tracer to normalize ionization suppression and recovery losses, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.[2]

Physicochemical Context & Tracer Mechanics[1]

The Tracer: d5-phenyl-2H-indol-2-one

The tracer is an N-phenyl substituted oxindole where the phenyl ring contains five deuterium atoms.[1][2][3] This specific labeling position is critical for bioanalytical stability.

| Property | Unlabeled Analyte (d0) | Deuterated Tracer (d5) |

| Formula | C₁₄H₁₁NO | C₁₄H₆D₅NO |

| MW | 209.25 g/mol | 214.28 g/mol |

| LogP (Est.) | ~3.5 - 4.0 | ~3.4 - 3.9 (Slightly lower) |

| pKa | ~ -1.5 (Amide N, very weak base) | N/A |

| Label Stability | N/A | High. Phenyl protons are non-exchangeable under physiological or standard LC-MS acidic conditions.[1][2] |

The Challenge: Deuterium Isotope Effect

Deuterium (²H) has a smaller molar volume and shorter bond length than Hydrogen (¹H).[1][2] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often display slightly reduced lipophilicity, resulting in earlier elution times (

-

Risk: If the

shift is significant, the IS may not co-elute perfectly with the analyte, failing to compensate for transient matrix effects (ion suppression zones) caused by phospholipids.[2] -

Solution: The protocol below utilizes a high-organic wash strategy to remove phospholipids, minimizing the dependence on perfect co-elution.[2]

Reagent Preparation

Primary Stock Solution

Objective: Create a stable 1.0 mg/mL stock.

-

Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Oxindole derivatives often exhibit poor solubility in pure methanol or acetonitrile.[1][2] DMSO ensures complete solubilization.[1][2]

-

Storage: -20°C in amber glass vials (prevent photo-oxidation of the C3-position).

Working Internal Standard (WIS)

Objective: Prepare a spiking solution that does not crash plasma proteins upon addition.

-

Concentration: 500 ng/mL (Targeting a final concentration of ~50 ng/mL in the matrix).

-

Note: Avoid 100% aqueous solutions as the lipophilic oxindole may adsorb to plastic container walls.[1][2]

Sample Preparation Protocols

Decision Matrix: Selecting the Right Workflow

Use the following logic to select between Protein Precipitation (PPT) and Solid Phase Extraction (SPE).

Figure 1: Decision tree for selecting sample preparation strategy based on sensitivity requirements.[1][2]

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening (HTS) and stability studies.[1][2]

-

Aliquot: Transfer 50 µL of plasma/biofluid to a 96-well plate.

-

IS Addition: Add 10 µL of WIS (d5-tracer). Vortex gently (1000 rpm, 30 sec).[2]

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor).

Protocol B: Solid Phase Extraction (SPE)

Best for: PK studies requiring high sensitivity and removal of phospholipids.[1][2]

Cartridge Selection: Polymeric Reversed-Phase (e.g., HLB or Strata-X).[1][2] These sorbents retain the lipophilic phenyl-indolone structure effectively.[1][2]

Figure 2: Optimized SPE workflow for phenyl-oxindole derivatives.

Detailed Steps:

-

Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 200 µL 2% Phosphoric Acid (

).[1][2] -

Condition: 1 mL MeOH followed by 1 mL Water.

-

Load: Apply pre-treated sample.[1][2][6] Flow rate < 1 mL/min.[1][2][5][6][7]

-

Wash 2 (Critical): 1 mL 20% Acetonitrile.

-

Elute: 2 x 400 µL Methanol.

-

Reconstitute: Evaporate to dryness (

, 40°C) and reconstitute in Mobile Phase.

LC-MS/MS Method Parameters

Chromatography[1][4][7]

-

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).[2]

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B (Elution of Oxindole/d5-IS)

-

3.5 min: 90% B[2]

-

3.6 min: 10% B

-

Mass Spectrometry (MRM)

The d5-phenyl ring is stable, but fragmentation usually involves the loss of the carbonyl (CO) or cleavage of the amide.[2]

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Analyte (d0) | 210.1 [M+H]⁺ | 182.1 (Loss of CO) | 20 |

| Tracer (d5) | 215.1 [M+H]⁺ | 187.1 (Loss of CO) | 20 |

Note: The mass shift is +5 Da.[1][2] Ensure the mass resolution is set to "Unit" or wider to capture the full isotopic envelope if necessary, though Unit is standard.

Validation & Quality Control

Linearity and Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

; Back-calculated standards within ±15% (±20% at LLOQ).

Cross-Signal Contribution (Crosstalk)

Because the mass difference is only 5 Da, isotopic contribution is minimal but must be verified.[2]

-

Inject ULOQ (d0) only: Monitor d5 channel.[1] Signal must be < 5% of LLOQ IS response.[1][2]

-

Inject IS (d5) only: Monitor d0 channel.[1][2] Signal must be < 20% of LLOQ analyte response.[1][2]

Recovery & Matrix Effect Calculation

Use the Matuszewski method [1] to validate the d5-tracer's efficacy:

-

Matrix Factor (MF): Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).[1][2]

-

IS Normalized MF:

. Ideally, this ratio should be close to 1.0, proving the d5-tracer compensates for ion suppression.[2]

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[2] Link[1][2]

-

Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96128, 2-Phenylindolizine (Structural Analog Reference). Link

-

Wang, S., et al. (2022).[2] Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Chromatography Online. Link

Sources

- 1. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. lcms.cz [lcms.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Mass Spectrometry Fragmentation of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Abstract

This application note provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, a deuterated internal standard crucial for quantitative bioanalysis. In the absence of a publicly available experimental spectrum for this specific isotopologue, this document synthesizes foundational mass spectrometry principles and data from the unlabeled analog, 1,3-Dihydro-1-phenyl-2H-indol-2-one, to propose a logical and scientifically grounded fragmentation pathway. We present detailed protocols for method development, a comparative analysis of expected fragment ions for both the labeled and unlabeled compounds, and visual diagrams to elucidate the fragmentation mechanisms. This guide is intended for researchers, analytical scientists, and drug development professionals employing this standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Introduction: The Role of Deuterated Standards in Quantitative Mass Spectrometry

In quantitative LC-MS, particularly in regulated bioanalysis for pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used due to their near-identical physicochemical properties to the analyte of interest.[1][2][3] This chemical similarity ensures they co-elute during chromatography and experience similar ionization and matrix effects in the mass spectrometer, allowing for robust correction of analytical variability.[1][4]

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is the deuterated analog of 1-phenyl-2-oxindole. The five deuterium atoms on the N-phenyl ring provide a significant +5 Da mass shift from the unlabeled analyte, which is ideal for preventing isotopic crosstalk and ensuring clear differentiation in the mass spectrometer.[2] Understanding the fragmentation pattern of this internal standard is paramount for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods. This note details the expected fragmentation pathways to guide method development and data interpretation.

Proposed Fragmentation Pathway of the Unlabeled Analyte: 1,3-Dihydro-1-phenyl-2H-indol-2-one

The fragmentation of the unlabeled compound (Molecular Weight: 209.24 g/mol [5][6]) under electron ionization (EI) or collision-induced dissociation (CID) is predicted to follow established principles for N-aryl lactams and related heterocyclic structures. The molecular ion ([M]•+) at m/z 209 is the starting point for a series of characteristic fragmentation events.

The primary fragmentation is expected to be the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam carbonyl group. This is a very common fragmentation pathway for cyclic ketones and lactams.[7] This loss results in the formation of a stable, odd-electron fragment ion at m/z 181.

A subsequent key fragmentation is the cleavage of the N-phenyl bond. This can occur in two ways:

-

Formation of the Phenyl Cation: Cleavage can result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77 . This is a very stable and commonly observed ion in the mass spectra of phenyl-containing compounds.

-

Formation of an Indole-derived Cation: Alternatively, the charge can be retained on the indole portion of the molecule, leading to a fragment at m/z 132 ([M-C₆H₅]⁺).

Another significant fragmentation pathway involves the cleavage of the bond between the nitrogen and the phenyl group, followed by rearrangement, which could lead to other characteristic ions. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is also a driving force in the fragmentation of such molecules.[1]

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathways for the unlabeled 1,3-Dihydro-1-phenyl-2H-indol-2-one.

Caption: Proposed fragmentation of 1-phenyl-2-oxindole.

Fragmentation of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one: The Impact of Deuterium Labeling

The introduction of five deuterium atoms on the N-phenyl ring increases the molecular weight to approximately 214.27 g/mol . This mass shift is carried through to the fragments containing the deuterated phenyl group, providing a clear signature for the internal standard.

The molecular ion ([M+5]•+) will be observed at m/z 214 . The fragmentation pathways will mirror those of the unlabeled compound, but the masses of the resulting ions will be shifted accordingly:

-

Loss of Carbon Monoxide: The initial loss of CO (28 Da) will produce a fragment ion at m/z 186 ([M+5 - CO]•+). This is an excellent precursor ion for MRM transitions as it retains the deuterium label.

-

Formation of the d5-Phenyl Cation: Cleavage of the N-phenyl bond will result in the formation of the deuterated phenyl cation ([C₆D₅]⁺) at m/z 82 . This is a highly specific and predictable fragment for the deuterated standard.

-

Formation of the Indole-derived Cation: If the charge is retained on the non-deuterated indole portion, the resulting fragment will remain at m/z 132 , as this part of the molecule does not contain the deuterium label.

The following diagram illustrates the fragmentation of the d5-labeled internal standard.

Caption: Proposed fragmentation of the d5-labeled standard.

Data Summary: Key Ions for Method Development

The table below summarizes the key precursor and product ions for both the unlabeled analyte and the deuterated internal standard. These m/z values are essential for setting up MRM transitions in a quantitative LC-MS/MS method.

| Ion Description | Unlabeled Analyte (m/z) | Deuterated Standard (m/z) | Mass Shift (Da) | Notes |

| Precursor Ion | 209 | 214 | +5 | Molecular ion ([M]•+ or [M+H]⁺) |

| Product Ion 1 | 181 | 186 | +5 | Loss of CO; retains the label |

| Product Ion 2 | 77 | 82 | +5 | Phenyl cation; specific to the label |

| Product Ion 3 | 132 | 132 | 0 | Indole-derived cation; label is lost |

Recommended MRM Transitions:

-

Analyte: 209 → 181; 209 → 77

-

Internal Standard: 214 → 186; 214 → 82

The transition 214 → 186 is often preferred for the internal standard as it involves a simple neutral loss and typically provides a strong signal, while the 214 → 82 transition offers high specificity.

Experimental Protocol: LC-MS/MS Method Development

This section provides a general protocol for developing a robust quantitative method using 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as an internal standard.

Materials and Reagents

-

Analytes: 1,3-Dihydro-1-phenyl-2H-indol-2-one and 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one of high chemical and isotopic purity (≥98%).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid or ammonium acetate for enhancing ionization.

-

Biological Matrix: Plasma, serum, or tissue homogenate as required.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer capable of MRM analysis.

-

Electrospray Ionization (ESI) source.

Workflow Diagram

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-Phenyloxindole | C14H11NO | CID 314787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenyloxindole | CAS 3335-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one in Pharmacokinetic Studies

Intended Audience: Researchers, scientists, and drug development professionals.

Foreword

The landscape of drug discovery and development is one of continuous evolution, demanding ever-increasing precision and accuracy in the analytical methods that underpin pharmacokinetic (PK) assessments. The central principle of pharmacokinetics—understanding what the body does to a drug—relies on our ability to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. It is in this pursuit of analytical certainty that stable isotope-labeled compounds have become indispensable tools. This document provides a detailed exploration of a specific, highly valuable deuterated internal standard: 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

Herein, we will move beyond a superficial overview, delving into the nuanced application of this molecule. We will dissect the rationale for its use, provide robust, field-tested protocols for its implementation, and offer insights that bridge the gap between theoretical knowledge and practical application. The methodologies described are designed to be self-validating, ensuring the integrity and reproducibility of your pharmacokinetic data.

Introduction to 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one: An Internal Standard of Choice

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is the deuterated analog of 1,3-dihydro-1-phenyl-2H-indol-2-one.[1] The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring imparts a mass shift of +5 Da (Daltons). This seemingly simple modification is the cornerstone of its utility in modern bioanalytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Why Deuterium Labeling?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[2][3] The ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical ionization efficiency in the mass spectrometer's source.[4] However, it must be mass-distinguishable from the analyte. 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one fulfills these criteria perfectly when used for the quantification of its non-labeled counterpart.

The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure that they behave almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.[4] Any analyte loss during these steps will be mirrored by a proportional loss of the internal standard, a phenomenon known as "tracking." This tracking corrects for variability, leading to highly accurate and precise quantification.[5]

Key Advantages:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements.[6][7][8] Because the SIL-IS is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring data accuracy.[9]

-

Improved Precision and Accuracy: By accounting for variations in extraction recovery and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the analytical method.[5]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][10][11] The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory agencies, also emphasizes the suitability of SIL-IS.[12][13]

Application: Quantification of a Phenyl-Indolone Analog in Preclinical Plasma Samples

This section outlines the application of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as an internal standard for the quantification of a hypothetical therapeutic agent, "Drug X" (1,3-dihydro-1-phenyl-2H-indol-2-one), in rat plasma. The 1,3-dihydro-2H-indol-2-one scaffold is a common motif in pharmacologically active compounds.[14][15][16]

Experimental Design Rationale

The primary objective is to develop and validate a robust LC-MS/MS method for determining the concentration-time profile of Drug X following intravenous administration to Sprague-Dawley rats.[17][18] The selection of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as the internal standard is predicated on its structural identity to Drug X, ensuring optimal tracking during the analytical process.[19]

A protein precipitation extraction method is chosen for its simplicity, high throughput, and suitability for early-stage discovery PK studies.[20][21][22] Acetonitrile is selected as the precipitation solvent due to its efficiency in precipitating plasma proteins while effectively solubilizing the analyte and internal standard.[23]

Workflow Diagram

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one | LGC Standards | ≥98% isotopic purity |

| 1,3-Dihydro-1-phenyl-2H-indol-2-one (Drug X) | Sigma-Aldrich | ≥99% chemical purity |

| Acetonitrile | Fisher Scientific | LC-MS Grade |

| Formic Acid | Thermo Scientific | Optima™ LC/MS Grade |

| Water | Millipore | Milli-Q® Grade |

| Rat Plasma (K2-EDTA) | BioIVT | Pooled, Male |

Detailed Protocol: Sample Preparation & LC-MS/MS Analysis

Step 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Drug X and 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one into separate 1 mL volumetric flasks. Dissolve in acetonitrile and bring to volume.

-

Internal Standard (IS) Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL. This solution will be used to spike all samples.

-

Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare a set of serial dilutions from the Drug X stock solution in acetonitrile to create working solutions for spiking into blank plasma. These will generate CC standards ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown study sample.

-

Aliquot 50 µL of blank rat plasma (for CCs and QCs) or study sample plasma into the appropriately labeled tubes.

-

Spike 10 µL of the IS Working Solution (100 ng/mL) into all tubes except for the "double blank" (blank plasma with no analyte or IS).

-

For CCs and QCs, spike 10 µL of the corresponding Drug X working solution into the blank plasma. For unknown samples, add 10 µL of 50:50 acetonitrile:water.

-

Vortex briefly (approx. 5 seconds).

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[23]

-

Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 3: LC-MS/MS Instrumentation and Conditions

-

LC System: Waters ACQUITY UPLC I-Class

-

MS System: Sciex Triple Quad™ 6500+

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 2.0 minutes, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.5 min.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (MRM):

The fragmentation of the parent compound, 1,3-dihydro-2H-indol-2-one (oxindole), typically involves cleavage of the heterocyclic ring.[24] For N-phenyl substituted analogs, characteristic fragments arise from cleavages at the bonds adjacent to the carbonyl group and within the phenyl-indole linkage.[25][26]

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Drug X (Analyte) | 210.1 | 182.1 | 50 | 25 |

| 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (IS) | 215.1 | 187.1 | 50 | 25 |

The specific Q1/Q3 transitions and collision energies should be optimized empirically by infusing a pure standard of each compound.

Data Analysis and Validation

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied.

The method should be validated according to regulatory guidelines (FDA and EMA/ICH M10), assessing parameters such as:[10][17][27]

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect[28]

-

Extraction Recovery

-

Stability (Bench-top, Freeze-thaw, Long-term)

Advanced Considerations and Troubleshooting

Isotopic Purity: It is crucial to use an internal standard with high isotopic purity (typically >98%). Any contribution from the unlabeled analyte present in the IS must be accounted for, especially at the lower limit of quantification (LLOQ).

Metabolic Stability: A key assumption is that the deuterium label is not located at a site of metabolism.[29] For 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, the deuterium atoms are on the aromatic phenyl ring, which is generally not a primary site of metabolism for this class of compounds, making it a stable label.

"Crosstalk" or "Contribution": This refers to the signal from the analyte channel (e.g., 210.1 -> 182.1) that is detected in the internal standard channel (215.1 -> 187.1), or vice versa. This can be assessed by injecting the highest concentration standard without IS and a pure IS solution. The contribution should be negligible, typically less than 5% of the IS response in the LLOQ sample, per regulatory guidelines.[2]

Conclusion

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one serves as an exemplary stable isotope-labeled internal standard for the quantification of its corresponding non-deuterated analog in complex biological matrices. Its use, when embedded within a well-validated bioanalytical method, provides the high level of accuracy and precision required to make critical decisions in drug development. The protocols and rationale outlined in this document provide a robust framework for researchers to successfully implement this valuable analytical tool in their pharmacokinetic studies.

References

- Wang, S., et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.

- Li, W., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, vol. 10, no. 15, 2018, pp. 1189-1192.

- NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab, 2023.

- Matuszewski, B. K. "Importance of matrix effects in LC–MS/MS bioanalysis." Bioanalysis, vol. 6, no. 3, 2014, pp. 289-291.

- BenchChem.

- Dendzik, K., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?". Journal of Pharmaceutical and Biomedical Analysis, vol. 169, 2019, pp. 199-206.

- Bioanalysis Zone. "Importance of matrix effects in LC-MS/MS bioanalysis." Bioanalysis Zone, 2014.

- BenchChem. "An in-depth guide to the role of deuterium labeling in pharmacokinetic studies." BenchChem, 2025.

- BenchChem. "A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods." BenchChem, 2025.

- ResolveMass Laboratories Inc. "LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.

- Ahmed, S., et al. "BIO-Analytical Method Development and Validation By LC/MS/MS Technique." International Journal of Pharmaceutical Sciences and Research, vol. 16, no. 8, 2025, pp. 1000-1010.

- Phenomenex.

- Progress. "Bioanalytical method validation and study sample analysis." Progress, 2022.

- Emery Pharma.

- Christianson, C.

- ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Agilent. "Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis." Agilent Technologies, 2010.

- ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation.

- IQVIA. "Small and Large Molecule LC-MS.

- Dendzik, K., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?". PubMed, 2019.